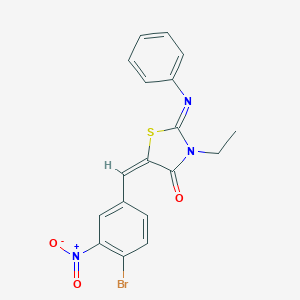![molecular formula C21H18BrN3OS B297672 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297672.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been shown to induce oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been shown to induce various biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In addition, this compound has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one in lab experiments is its potential as a novel anti-cancer agent. This compound has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and delivery method for this compound to minimize toxicity and maximize efficacy.
Orientations Futures
There are several future directions for research on ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action and identify potential targets for this compound in cancer cells. Another direction is to explore its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and delivery method for this compound in animal models and clinical trials.
Méthodes De Synthèse
((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been synthesized using various methods, including one-pot synthesis, multi-component reaction, and condensation reaction. One-pot synthesis involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and 5-bromoindole-3-carboxaldehyde in the presence of a catalyst. Multi-component reaction involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, 5-bromoindole-3-carboxaldehyde, and cyclohexanone in the presence of a catalyst. Condensation reaction involves the reaction of 2-aminothiazole, 2,3-dimethylbenzaldehyde, and 5-bromoindole-3-carboxaldehyde in the presence of a base.
Applications De Recherche Scientifique
((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including colon cancer, breast cancer, and lung cancer. It has also been shown to induce apoptosis in cancer cells. In addition to its anti-cancer properties, ((5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one has been studied for its anti-inflammatory and anti-bacterial properties.
Propriétés
Nom du produit |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C21H18BrN3OS |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18BrN3OS/c1-12-5-4-6-17(13(12)2)24-21-25(3)20(26)19(27-21)9-14-11-23-18-8-7-15(22)10-16(14)18/h4-11,23H,1-3H3/b19-9-,24-21? |
Clé InChI |
MPHGYVPESXJXRT-HGNJTZEFSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N=C2N(C(=O)/C(=C/C3=CNC4=C3C=C(C=C4)Br)/S2)C)C |
SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CNC4=C3C=C(C=C4)Br)S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)
